![molecular formula C19H21N3O3S2 B2446550 4-(N,N-dimethylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892856-14-3](/img/structure/B2446550.png)
4-(N,N-dimethylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide, also known as DBIBTD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBIBTD is a benzamide derivative that has shown promising results in various studies, and its synthesis method is relatively simple.
Scientific Research Applications
- In Vitro Studies : Researchers have observed cytotoxic effects against various cancer cell lines, suggesting its promise as a novel chemotherapeutic candidate .
- HDAC Inhibition : The compound’s structure resembles that of histone deacetylase (HDAC) inhibitors, which are cytostatic agents with promising results in cancer treatment .
- Fusarium spp. : ZINC04335419 exhibits antimicrobial activity against Fusarium solani and F. oxysporum. Minimum inhibitory concentrations (MICs) were found to be 4.00 and 2.00 μg/mL, respectively .
- Lymphocyte Proliferation : Compounds 5, 7, and 11 (including ZINC04335419) promoted the proliferation of splenic lymphocytes in vitro .
Anticancer Potential
Antimicrobial Activity
Immunomodulation
Other Potential Fields
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-12(2)14-7-10-16-17(11-14)26-19(20-16)21-18(23)13-5-8-15(9-6-13)27(24,25)22(3)4/h5-12H,1-4H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCIRFJCXFLABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide |
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